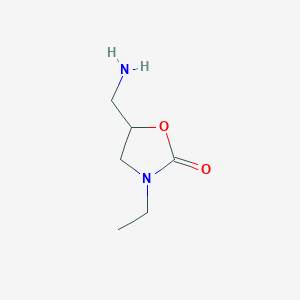

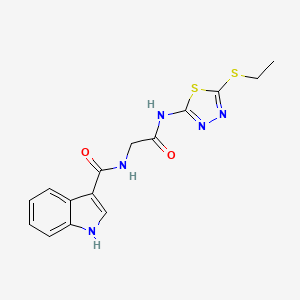

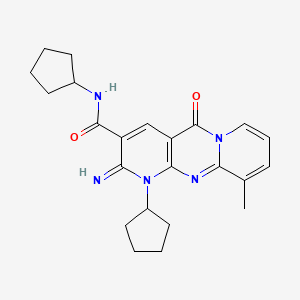

5-(氨甲基)-3-乙基-1,3-噁唑烷-2-酮

货号 B2634597

CAS 编号:

1314966-29-4

分子量: 144.174

InChI 键: NENLJFGOBLUMHH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves alkylation with Eschenmoser’s salt . For example, a bi-functional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural into 2,5-bis(aminomethyl)furan .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be influenced by various factors. For instance, the introduction of a 3-(aminomethyl)pyridinium dication into a perovskite structure resulted in a zigzag type 2D Dion–Jacobson-phase perovskite with low band gaps .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo various reactions. For example, they can react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For example, aminomethyl propanol is a colorless liquid or crystal with a slight amine odor .科学研究应用

抗生素生产中的合成和应用

- 抗生素生产中的对映体纯合成:一项研究详细介绍了对映体纯 1,3-噁唑烷-2-酮的区域选择性和立体专一性合成,包括将一种此类噁唑烷酮转化为抗生素利奈唑胺。此过程涉及 1-芳基-或 1-烷基氮丙啶-2-甲酰胺的酰胺部分的还原和 N-Boc 保护,然后进行 BF3.Et2O 促进的分子内开环,得到所需的噁唑烷酮 (Morán-Ramallal 等,2008)。

在合成有机化学中的作用

- 合成有机化学中的骨架:噁唑烷-2-酮环被强调为合成有机化学中一种流行的杂环骨架,在构建这个五元环方面有广泛的应用,包括用作 1,2-氨基醇体系的保护基团以及在合成抗菌药物(如利奈唑胺)中 (Zappia 等,2007)。

酶促合成

- 酶促合成方法:探索了一种使用 2-氨基醇和碳酸二甲酯酶促合成 3-乙基-1,3-噁唑烷-2-酮的新方法,展示了噁唑烷酮的多功能性质及其多样的生物和药理活性。此过程利用固定化脂肪酶进行合成,重点关注反应机理和动力学建模 (Yadav 和 Pawar,2014)。

抗菌剂合成

- 抗菌剂合成:对噁唑烷酮(包括 5-(氨甲基)-3-乙基-1,3-噁唑烷-2-酮的衍生物)的研究也集中于它们作为抗菌剂的潜力。这包括合成具有潜在抗菌特性的新型噁唑烷酮,突出了该化合物在开发新的治疗剂中的作用 (Devi 等,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLJFGOBLUMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(OC1=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one | |

CAS RN |

1314966-29-4 |

Source

|

| Record name | 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

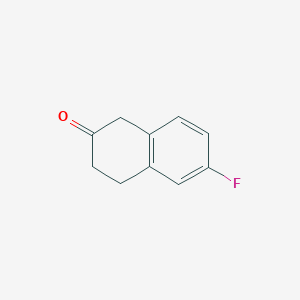

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

29419-14-5; 294919-14-5

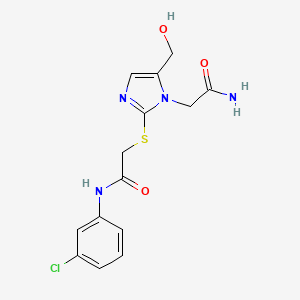

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

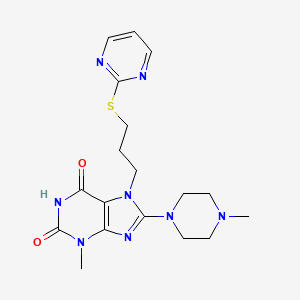

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)

![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)